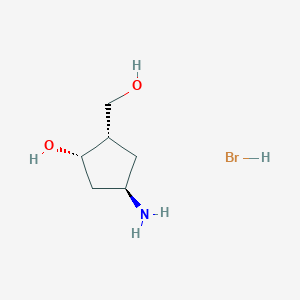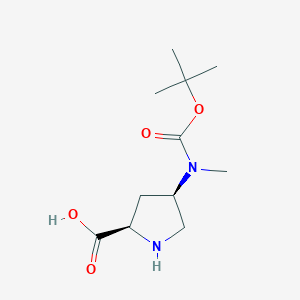
(2R,4R)-4-((tert-Butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-4-((tert-Butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-((tert-Butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures the amino group does not participate in subsequent reactions.
Methylation: The protected amino group is then methylated using methyl iodide in the presence of a base like sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-4-((tert-Butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride. Conversely, the alcohol can be oxidized back to the carboxylic acid using oxidizing agents such as potassium permanganate.
Coupling Reactions: The carboxylic acid group can form amide bonds with amines using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Methylation: Methyl iodide and sodium hydride are used for methylation of the amino group.
Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of the carboxylic acid group.
Major Products
Deprotected Amine: Removal of the Boc group yields (2R,4R)-4-(methylamino)pyrrolidine-2-carboxylic acid.
Reduced Alcohol: Reduction of the carboxylic acid group yields (2R,4R)-4-((tert-butoxycarbonyl)(methyl)amino)pyrrolidine-2-methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2R,4R)-4-((tert-Butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylic acid serves as a building block for the synthesis of complex molecules, including natural products and pharmaceuticals. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine
This compound is used in the development of peptide-based drugs and enzyme inhibitors. Its ability to form stable amide bonds makes it a key intermediate in the synthesis of bioactive peptides and peptidomimetics.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity profile make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of (2R,4R)-4-((tert-Butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds. In enzyme inhibition, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-4-Aminopyrrolidine-2-carboxylic acid: Lacks the Boc protecting group and methyl substitution.
(2S,4S)-4-((tert-Butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylic acid: The enantiomer of the compound .
(2R,4R)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid: Lacks the methyl substitution on the amino group.
Uniqueness
(2R,4R)-4-((tert-Butoxycarbonyl)(methyl)amino)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional group protection, which enhance its utility in asymmetric synthesis and peptide chemistry. The presence of the Boc group provides stability during synthetic transformations, while the methyl group adds steric hindrance, influencing the compound’s reactivity and selectivity.
Eigenschaften
IUPAC Name |
(2R,4R)-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13(4)7-5-8(9(14)15)12-6-7/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLPOYMKYIORCL-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(NC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1C[C@@H](NC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
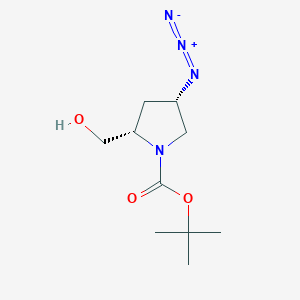
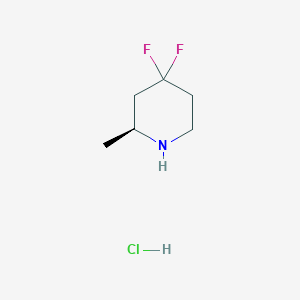
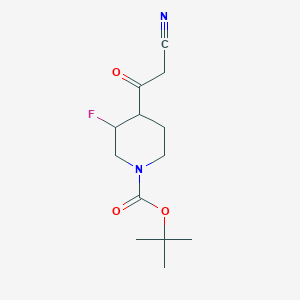
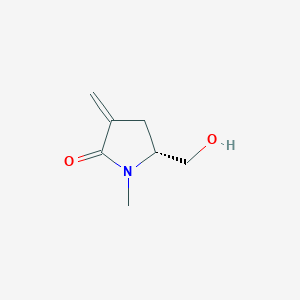
![4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B8241445.png)
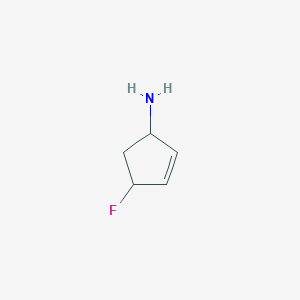
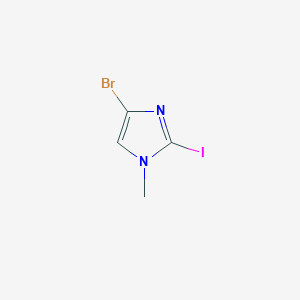
![3-Iodo-7-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B8241465.png)
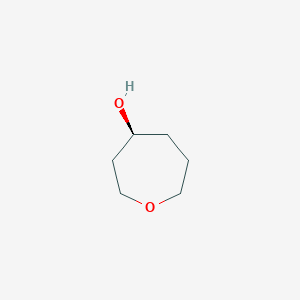
![6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B8241485.png)
![tert-butyl (6S)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8241495.png)
![1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol](/img/structure/B8241506.png)
![[4-(Trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B8241510.png)
